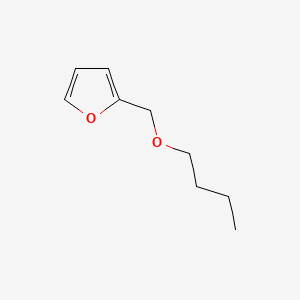

2-(Butoxymethyl)furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(butoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDABMXTZAZGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205471 | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56920-82-2 | |

| Record name | 2-(Butoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56920-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Butoxymethyl)furan" chemical properties

An In-depth Technical Guide to 2-(Butoxymethyl)furan

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No. 56920-82-2). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data on its physicochemical characteristics, outlines a detailed synthetic protocol based on the Williamson ether synthesis, and offers insights into its spectroscopic profile, reactivity, and safe handling procedures. As a furan derivative, this compound holds potential as a bio-based solvent, fuel additive, or chemical intermediate, making a thorough understanding of its properties essential for future applications.

Introduction and Molecular Identity

This compound, also known as furfuryl butyl ether, is a heterocyclic organic compound featuring a furan ring substituted at the 2-position with a butoxymethyl group.[1][2] Its structure combines the chemical characteristics of an aromatic ether and a furan, making it a subject of interest in various research applications.[3] The furan moiety is often derivable from biomass, placing this compound in the category of potentially renewable chemicals.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, particularly for purification steps like distillation and for selecting appropriate solvent systems.

| Property | Value | Source(s) |

| CAS Number | 56920-82-2 | [1][2] |

| Molecular Formula | C₉H₁₄O₂ | [1][2][4] |

| Molecular Weight | 154.21 g/mol | [1][2][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Furfuryl butyl ether, Furan, 2-(butoxymethyl)- | [1][4][5] |

| Boiling Point | 190 °C (at 760 Torr) | [1] |

| 237.58 °C (Rough Estimate) | [6] | |

| Density | 0.958 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Solubility in Water | Slightly soluble (1.9 g/L at 25 °C, calculated) | [1] |

| Flash Point | 74.6 ± 9.3 °C (calculated) | [1] |

| Refractive Index | 1.4522 (estimate) | [6] |

| XLogP3 | 2.2 | [2][5] |

| Hydrogen Bond Acceptors | 2 | [2][4] |

| Hydrogen Bond Donors | 0 | [2][4] |

| Rotatable Bond Count | 5 | [4][5] |

Synthesis and Purification

The most direct and widely applicable method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis.[7][8]

Principle of Synthesis: The Williamson Ether Synthesis

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The synthesis involves two primary steps:

-

Deprotonation: A strong base is used to deprotonate an alcohol (in this case, furfuryl alcohol), forming a potent nucleophile, the alkoxide ion. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic byproduct (H₂ gas), driving the reaction forward.[8]

-

Nucleophilic Attack: The newly formed furfuryl alkoxide attacks a primary alkyl halide (e.g., 1-bromobutane). The reaction works best with methyl or primary halides to minimize competing elimination (E2) reactions.[8][9]

Caption: Mechanism of the Williamson ether synthesis for this compound.

Proposed Synthetic Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies. Researchers should perform their own risk assessment and optimization.

Materials:

-

Furfuryl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1-Bromobutane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove mineral oil and decant, then suspend it in anhydrous THF.

-

Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of furfuryl alcohol (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.1 eq.) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: After cooling to room temperature, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

Purification Workflow

Proper purification is critical to isolate the target compound from unreacted starting materials, byproducts (dibutyl ether, difurfuryl ether), and solvent.

Caption: Post-synthesis purification flowchart.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available in public databases[10], its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

4.1 ¹H NMR Spectroscopy:

-

Furan Protons: Three distinct signals are expected for the furan ring protons. H5 (adjacent to the ring oxygen) would appear as a multiplet around δ 7.4 ppm. H3 and H4 would appear as multiplets between δ 6.2-6.4 ppm.

-

Butoxymethyl Protons:

-

The methylene protons of the -O-CH₂ -furan group would be a singlet around δ 4.5 ppm.

-

The butoxy -O-CH₂ - group would be a triplet around δ 3.5 ppm.

-

The two internal methylene groups (-CH₂ -CH₂ -) would appear as multiplets between δ 1.4-1.7 ppm.

-

The terminal methyl group (-CH₃ ) would be a triplet around δ 0.9 ppm.

-

4.2 ¹³C NMR Spectroscopy:

-

Furan Carbons: C2 (substituted) ~152 ppm; C5 ~143 ppm; C3 and C4 ~110 ppm.

-

Butoxymethyl Carbons: -O-C H₂-furan ~68 ppm; -O-C H₂-butyl ~70 ppm; -C H₂-C H₂- ~32 and 19 ppm; -C H₃ ~14 ppm.

4.3 Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): A clear peak is expected at m/z = 154, corresponding to the molecular weight.

-

Key Fragments: The most prominent fragment would likely be at m/z = 81, resulting from the cleavage of the butoxymethyl group to form the stable furfuryl cation. Other fragments would arise from the loss of butene (m/z = 98) and cleavage along the butyl chain.

4.4 Infrared (IR) Spectroscopy:

-

C-H stretching (furan): ~3100 cm⁻¹

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C=C stretching (furan ring): ~1500-1600 cm⁻¹

-

C-O-C stretching (ether): A strong, characteristic band around 1000-1150 cm⁻¹.

Reactivity Profile

5.1 Reactivity of the Furan Ring: The furan ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, typically at the 5-position. It can also undergo hydrogenation to form tetrahydrofuran derivatives or participate as a diene in Diels-Alder reactions.

5.2 Stability of the Ether Linkage: The butyl ether linkage is chemically robust under neutral and basic conditions. However, it can be cleaved by strong protic acids (e.g., HBr, HI) at elevated temperatures, proceeding through protonation of the ether oxygen followed by nucleophilic attack.

Safety and Handling

While some databases lack detailed hazard classifications[4], available safety data for similar products indicate that this compound should be handled with care.

| Hazard Type | GHS Hazard Statement(s) | Precautionary Code(s) | Source |

| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | |

| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312: Wash skin thoroughly after handling. Do not eat, drink or smoke. | |

| H331: Toxic if inhaled | P261, P271, P304+P340: Avoid breathing vapors. Use only outdoors or in a well-ventilated area. | ||

| Irritation | H315: Causes skin irritation | P280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of water. | |

| H319: Causes serious eye irritation | P280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water. |

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[12]

Potential Applications

This compound is primarily available as a research chemical.[3] However, based on the properties of related furanic ethers, several potential applications can be envisioned:

-

Biofuels: Furan derivatives are being actively investigated as next-generation biofuels and fuel additives. The butoxy group enhances its hydrophobicity and may improve its combustion properties compared to smaller alcohol-based fuels.[10]

-

Green Solvents: Its ether structure suggests it could serve as a polar aprotic solvent, potentially replacing petroleum-derived solvents like THF or dioxane in certain applications.

-

Chemical Intermediate: The furan ring can be a scaffold for synthesizing more complex molecules for the pharmaceutical or materials science industries.[13][14]

Conclusion

This compound is a valuable compound with well-defined physicochemical properties and a straightforward synthetic route. While experimental data on its reactivity and spectroscopic characteristics are limited, its structure provides a solid basis for predicting its chemical behavior. Adherence to strict safety protocols is essential when handling this combustible and potentially toxic compound. Its connection to biomass-derived feedstocks positions it as a promising platform chemical for future research in sustainable chemistry.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42041, this compound. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 158949656. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of California, Riverside. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

CPAchem. (2023). Safety data sheet for Furan. Retrieved from [Link]

-

Anonymous. (2022). Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts. Retrieved from [Link]

-

Anonymous. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Georganics. (n.d.). Furan derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20534, 2-Butylfuran. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-butyl furan. Retrieved from [Link]

-

NIST. (n.d.). 2-n-Butyl furan. In NIST Chemistry WebBook. Retrieved from [Link]

-

BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butyl glycidyl ether. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551653, Butyl glycidyl ether, (-)-. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-(Ethoxymethyl)furan (FDB020196). Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 0115 - n-BUTYL GLYCIDYL ETHER. Retrieved from [Link]

-

Abertay AGEs Database. (2022). 2-Butylfuran. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6560427, (+)-Butyl glycidyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]

-

NIST. (n.d.). Oxirane, (butoxymethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS # 56920-82-2, Furfuryl butyl ether, this compound - chemBlink [chemblink.com]

- 2. This compound | C9H14O2 | CID 42041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 56920-82-2 [m.chemicalbook.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. cpachem.com [cpachem.com]

- 13. Furan synthesis [organic-chemistry.org]

- 14. Substituted benzofuran - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 2-(Butoxymethyl)furan

Introduction: Situating 2-(Butoxymethyl)furan in Modern Chemistry

This compound, also known as furfuryl butyl ether, is a furanic ether that stands at the intersection of renewable chemistry and fine chemical synthesis. As the chemical industry pivots towards sustainable feedstocks, biomass-derived platform molecules like furfural and its derivatives have garnered significant attention.[1] Furfural, obtainable from lignocellulosic biomass, is a natural precursor to furfuryl alcohol, the direct parent compound for a range of furan-based ethers.[1][2] These ethers, including this compound, are of increasing interest as potential biofuels, green solvents, and versatile intermediates in the pharmaceutical and agrochemical sectors.[1][3]

This guide provides a comprehensive overview of the core physical properties of this compound for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is a critical prerequisite for its application in synthesis, formulation, and process design. The data presented herein are synthesized from authoritative chemical databases and supplemented with insights into their experimental determination, ensuring a blend of technical accuracy and practical context.

Core Physical and Chemical Properties

The fundamental physical properties of this compound dictate its behavior in various chemical and physical processes. These values are essential for reaction engineering, purification process design (such as distillation), and safety assessments.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source (Reference) | Notes |

| CAS Number | 56920-82-2 | [4] | The unique identifier for this chemical substance. |

| Molecular Formula | C₉H₁₄O₂ | [5], [4] | |

| Molecular Weight | 154.21 g/mol | [5], [4] | |

| Boiling Point | 190 °C | [5] | Data obtained from Syracuse Research Corporation. |

| 237.58 °C | [6] | This is a rough estimate and shows significant deviation. | |

| Density | 0.958 ± 0.06 g/cm³ (at 20 °C) | [5] | Calculated value. |

| 0.9516 g/cm³ | [6] | Likely an experimental or estimated value. | |

| Refractive Index (n_D) | 1.4522 | [6] | Estimated value. |

| Flash Point | 74.6 ± 9.3 °C | [5] | Calculated value. |

| Solubility | Slightly soluble in water (1.9 g/L at 25 °C) | [5] | Calculated value. Assumed to be soluble in common organic solvents. |

| LogP (XLogP3) | 2.2 | [4] | A measure of lipophilicity. |

| Topological Polar Surface Area | 22.4 Ų | [4] |

Synthetic Context: Formation of this compound

This compound is typically synthesized via the etherification of furfuryl alcohol with a butylating agent. The Williamson ether synthesis provides a classic and reliable route. This Sₙ2 reaction involves the deprotonation of an alcohol to form a potent nucleophile (an alkoxide), which then attacks a primary alkyl halide.[7][8] Understanding this pathway is crucial for controlling purity and yield in a laboratory or industrial setting.

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data hinges on the robustness of the methods used for their determination. While many values in chemical databases are calculated, direct experimental measurement remains the gold standard for validation. Here, we detail standardized protocols applicable to this compound.

Protocol 1: Determination of Refractive Index via Abbe Refractometer

Rationale: The refractive index is a fundamental physical constant that is highly sensitive to the purity of a substance.[9] It measures how light bends, or refracts, when passing through the liquid.[9] For a compound like this compound, this measurement provides a rapid, non-destructive method for quality control and identity confirmation. The ASTM D1218 standard provides a rigorous framework for this measurement in hydrocarbon liquids, the principles of which are directly applicable here.[5][6][10]

Methodology (Adapted from ASTM D1218): [5][10][11]

-

Instrument Calibration & Temperature Control:

-

Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C).

-

Connect the refractometer prisms to a circulating water bath set to a precise temperature, typically 20.0 °C or 25.0 °C. Stable temperature is critical as refractive index is temperature-dependent.

-

-

Sample Application:

-

Open the dual prisms of the refractometer. Using a clean pipette, apply 2-3 drops of this compound onto the surface of the lower measuring prism.

-

Causality: A sufficient sample volume is needed to form a continuous liquid film between the prisms, ensuring an accurate reading. Avoid introducing air bubbles.

-

-

Measurement:

-

Close the prisms firmly. Allow 1-2 minutes for the sample to reach thermal equilibrium with the prisms.

-

Position the light source to illuminate the prisms. While looking through the eyepiece, rotate the coarse adjustment knob until the light and dark fields become visible.

-

Sharpen the boundary line between the light and dark fields by adjusting the chromatic compensator dial. A sharp, achromatic line is essential for precision.

-

Precisely align the boundary line with the center of the crosshairs in the eyepiece using the fine adjustment knob.

-

-

Reading and Reporting:

-

Depress the display switch (if applicable) and read the refractive index value from the internal scale, typically to four decimal places.

-

Perform the measurement in triplicate and report the average value, along with the measurement temperature (e.g., n_D²⁰ = 1.452X).

-

Caption: Workflow for Refractive Index Measurement.

Protocol 2: Micro-Scale Boiling Point Determination

Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13] For a pure compound, this occurs over a very narrow temperature range. The presence of impurities will typically broaden this range and may elevate the boiling point.[14][15] A micro-scale method using a Thiele tube or similar apparatus is ideal for conserving valuable research samples.

Methodology (Capillary Method): [16][17][18]

-

Apparatus Assembly:

-

Place a small amount (approx. 0.5 mL) of this compound into a small test tube or fusion tube.

-

Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.

-

Secure the fusion tube to a thermometer with a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

-

Heating:

-

Clamp the assembly in a heating apparatus (e.g., a Thiele tube filled with mineral oil or an aluminum heating block). The heating medium should be level with the top of the this compound sample.

-

Begin heating the apparatus slowly and steadily, at a rate of approximately 1-2 °C per minute as you approach the expected boiling point (190 °C).

-

Causality: Slow, controlled heating is paramount to prevent overshooting the boiling point and to ensure the system is at thermal equilibrium, allowing for an accurate temperature reading.

-

-

Observation and Measurement:

-

As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, the vapor pressure of the sample will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[17]

-

Record the temperature at which this rapid stream of bubbles is observed.

-

-

Confirmation and Reporting:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will cease, and as the vapor pressure inside the capillary drops below atmospheric pressure, the liquid will be drawn back into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary is the true boiling point.[14][17]

-

Report the boiling point along with the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

-

Conclusion and Future Directions

The physical properties of this compound define its profile as a bio-derived chemical intermediate. The data and protocols presented in this guide offer a foundational dataset for scientists engaged in its use. While calculated values provide excellent estimates, this document underscores the importance of experimental verification for ensuring purity and consistency in research and development settings. Future work should focus on establishing a complete, experimentally verified dataset for this and other furanic ethers to accelerate their adoption as sustainable alternatives in the chemical industry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 42041, this compound. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

MaTestLab. ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]

-

Applied Technical Services. ASTM D1218 Testing. [Link]

-

ASTM International. D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]

-

iTeh Standards. ASTM D1218-21 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]

-

Scribd. Measuring Liquid Refractive Index Procedure. [Link]

-

Chaffey, D. R., et al. (2018). Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. ACS Sustainable Chemistry & Engineering. [Link]

-

University of Salahaddin-Erbil. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

ResearchGate. Synthesis of Furanic Ethers from Furfuryl Alcohol for Biofuel Production. [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ResearchGate. An overview of the applications of furfural and its derivatives. [Link]

Sources

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. researchgate.net [researchgate.net]

- 3. Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels -ORCA [orca.cardiff.ac.uk]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. atslab.com [atslab.com]

- 10. matestlabs.com [matestlabs.com]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. savemyexams.com [savemyexams.com]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. Video: Boiling Points - Procedure [jove.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

2-(Butoxymethyl)furan: A Technical Guide for Researchers

CAS Number: 56920-82-2 Molecular Formula: C₉H₁₄O₂ Molecular Weight: 154.21 g/mol

This technical guide provides an in-depth overview of 2-(butoxymethyl)furan, also known as furfuryl butyl ether. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. This document will cover the synthesis, chemical properties, reactivity, potential applications, and safety considerations of this furan derivative, supported by established chemical principles and relevant literature.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a furan ring substituted at the 2-position with a butoxymethyl group. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in a vast array of natural products, pharmaceuticals, and industrial chemicals.[1][2] The presence of the ether linkage and the butyl group influences the compound's polarity, solubility, and reactivity, making it a subject of interest for various chemical applications.

The furan ring itself is an electron-rich aromatic system, which makes it significantly more reactive than benzene in electrophilic substitution reactions.[3] This inherent reactivity, combined with the potential for modification at the ether linkage, makes this compound a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 56920-82-2 | [4] |

| Molecular Formula | C₉H₁₄O₂ | [4] |

| Molecular Weight | 154.21 g/mol | [4] |

| Boiling Point | 197 °C (estimated) | Chemical Supplier Data |

| Density | 0.958 g/mL | Chemical Supplier Data |

| Flash Point | 75 °C | Chemical Supplier Data |

| Appearance | Colorless liquid (expected) | General knowledge |

| Solubility | Soluble in common organic solvents | General knowledge |

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of furfuryl alcohol (sodium furfuryloxide) would react with a butyl halide, such as 1-bromobutane or 1-chlorobutane.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For a successful Sₙ2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions.

The overall transformation can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound based on the Williamson ether synthesis. This protocol is provided for illustrative purposes and may require optimization for specific laboratory conditions.

Materials:

-

Furfuryl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Alkoxide Formation: Carefully add sodium hydride (1.2 equivalents) to the stirred THF. Cool the suspension to 0 °C using an ice bath.

-

Slowly add furfuryl alcohol (1.0 equivalent) dropwise to the NaH suspension via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. This indicates the formation of the sodium furfuryloxide.

-

Etherification: Cool the reaction mixture back to 0 °C. Add 1-bromobutane (1.1 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (furfuryl alcohol) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the furan ring, which exhibits a dual character of an aromatic compound and a conjugated diene.

Electrophilic Aromatic Substitution

The furan ring is highly activated towards electrophilic attack due to the electron-donating effect of the oxygen atom.[3] Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially at the C5 position (the other α-position) due to the directing effect of the existing substituent at C2. However, the high reactivity of the furan ring can often lead to polysubstitution and polymerization under harsh reaction conditions.

Diels-Alder Reaction

The reduced aromaticity of furan compared to benzene allows it to participate as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles. This reaction is a powerful tool for the synthesis of complex polycyclic compounds. The butoxymethyl substituent at the 2-position may influence the stereoselectivity of the cycloaddition.

Caption: Diels-Alder reaction of this compound.

Ring Opening

Under strongly acidic conditions, the furan ring is susceptible to protonation, which disrupts its aromaticity and can lead to ring-opening reactions, typically forming 1,4-dicarbonyl compounds. The ether linkage in this compound may also be cleaved under strongly acidic conditions.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential uses in several areas, drawing parallels with other furan derivatives.

Biofuels and Fuel Additives

Furanic ethers, such as 2,5-bis(alkoxymethyl)furans, are being investigated as promising biofuel candidates and fuel additives.[5][6] this compound shares structural similarities with these compounds and could potentially be explored for similar applications, leveraging its bio-based origin from furfural.

Pharmaceutical and Agrochemical Synthesis

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][7][8] this compound can serve as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its lipophilic butyl group could be advantageous for modulating the pharmacokinetic properties of drug candidates. Similarly, furan derivatives have been widely applied as fungicides and nematicides in the agrochemical industry.[9]

Polymer Science and Materials

Furfuryl alcohol, a precursor to this compound, is used in the production of furan resins.[10] The ether derivative could potentially be used as a reactive diluent or modifier in polymer formulations to tailor their properties.

Safety and Toxicology

There is limited specific toxicological data available for this compound. The product is not currently classified under major regulatory frameworks.[11] However, it is prudent to handle the compound with care, following standard laboratory safety procedures.

Furan itself is known to be hepatotoxic and carcinogenic in animal studies, with its toxicity mediated by a reactive metabolite. While the butoxymethyl substituent may alter the metabolic profile and toxicity of the molecule, caution is advised. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a furan derivative with potential applications in various fields of chemistry. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The reactivity of the furan ring offers numerous possibilities for further functionalization, making it a valuable building block for the synthesis of more complex molecules with potential applications as biofuels, pharmaceuticals, and advanced materials. Further research is needed to fully elucidate its specific properties, applications, and toxicological profile.

References

-

Furfuryl Glycidyl Ether: A Versatile Reactive Diluent for Advanced Epoxy Resin Applications. (URL: [Link])

-

The Science Behind Furfuryl Glycidyl Ether: Properties, Applications, and Future Potential. (URL: [Link])

-

An overview of the applications of furfural and its derivatives. (URL: [Link])

-

Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

-

This compound. PubChem. (URL: [Link])

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (URL: [Link])

-

An overview of the applications of furfural and its derivatives. ResearchGate. (URL: [Link])

-

Synthesis of Furanic Ethers from Furfuryl Alcohol for Biofuel Production. Energy & Fuels. (URL: [Link])

-

Examples of furan derivatives with biological activity. ResearchGate. (URL: [Link])

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. (URL: [Link])

-

This compound - High purity | EN. Georganics. (URL: [Link])

-

Synthesis and biological activity studies of furan derivatives. ResearchGate. (URL: [Link])

-

2-Butylfuran. PubChem. (URL: [Link])

-

NMR Chemical Shifts. (URL: [Link])

-

2-(E)-(Tert.-butoxycarbonylmethylidene)-tetrahydrofuran - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (URL: [Link])

-

This compound (C9H14O2). PubChemLite. (URL: [Link])

-

Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses. (URL: [Link])

-

Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain. (URL: [Link])

-

Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. (URL: [Link])

-

Abertay AGEs Database. (URL: [Link])

-

(+)-Butyl glycidyl ether. PubChem. (URL: [Link])

-

Furan, 2-(methoxymethyl)-. NIST WebBook. (URL: [Link])

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. (URL: [Link])

-

Furan, 2-methyl-. NIST WebBook. (URL: [Link])

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. (URL: [Link])

-

Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. PubMed. (URL: [Link])

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H14O2 | CID 42041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fur4sustain.eu [fur4sustain.eu]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to 2-(Butoxymethyl)furan: Structure, Properties, and Synthetic Considerations

Introduction

The furan nucleus, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a multitude of natural products and synthetic compounds, displaying a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The unique electronic and steric characteristics of the furan ring allow it to serve as a versatile pharmacophore or a bioisostere for other aromatic systems, often enhancing metabolic stability and receptor binding interactions.[3] This guide provides a detailed technical overview of a specific derivative, 2-(Butoxymethyl)furan, also known as furfuryl butyl ether. We will delve into its molecular structure, physicochemical properties, logical synthetic pathways, and characteristic reactivity, providing a foundational resource for researchers in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is an organic compound classified as both a furan derivative and an ether.[4] The structure consists of a furan ring substituted at the 2-position with a butoxymethyl group. This substitution significantly influences the molecule's polarity, solubility, and reactivity.

Core Compound Identifiers

Precise identification is critical in research and development. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 56920-82-2 | [5] |

| Molecular Formula | C₉H₁₄O₂ | [5] |

| Molecular Weight | 154.21 g/mol | [5] |

| Monoisotopic Mass | 154.099379685 Da | [5] |

| Canonical SMILES | CCCCOCC1=CC=CO1 | [5] |

| InChIKey | YPDABMXTZAZGFC-UHFFFAOYSA-N | [5] |

| XLogP3 | 2.2 | [5] |

| Topological Polar Surface Area | 22.4 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 5 | [5] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the furan ring and the butoxy ether side chain.

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound is most logically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide ion.[7]

Causality of Synthetic Choice

The Williamson ether synthesis is selected for its efficiency and high yield, particularly when using a primary alkyl halide. The reaction requires two key precursors:

-

An alkoxide nucleophile: Generated from furfuryl alcohol. The hydroxyl group of furfuryl alcohol is deprotonated by a strong base to form the more potent furfuryl alkoxide nucleophile.

-

A primary alkyl halide: A 1-halobutane (e.g., 1-bromobutane or 1-iodobutane) serves as the electrophile. A primary halide is crucial to ensure the Sₙ2 mechanism predominates over the competing E2 elimination reaction, which is more common with secondary and tertiary halides.[6]

The general workflow for this synthesis is outlined below.

Caption: General workflow for synthesis and characterization.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

-

Deprotonation of Furfuryl Alcohol:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add furfuryl alcohol (1.0 equivalent) dissolved in anhydrous THF to the NaH suspension via a dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This indicates the formation of the sodium furfuryl alkoxide.

-

-

Nucleophilic Substitution:

-

To the freshly prepared alkoxide solution, add 1-bromobutane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting furfuryl alcohol is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the butoxymethyl chain protons.

-

Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 (adjacent to the ring oxygen) would appear as a multiplet around δ 7.3-7.4 ppm. The protons at C3 and C4 would appear as multiplets around δ 6.2-6.4 ppm.

-

Methylene Protons (O-CH₂-Furan): A singlet around δ 4.4-4.5 ppm.

-

Butoxy Chain Protons:

-

O-CH₂: A triplet around δ 3.4-3.5 ppm.

-

-CH₂-CH₂-CH₂-: A multiplet around δ 1.5-1.6 ppm.

-

-CH₂-CH₃: A multiplet around δ 1.3-1.4 ppm.

-

Terminal CH₃: A triplet around δ 0.9 ppm.

-

-

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals.

-

Mass Spectrometry (EI): Electron ionization would likely lead to fragmentation. The molecular ion peak (M⁺) would be observed at m/z = 154. The most prominent fragment would likely result from the cleavage of the C-O bond of the ether, generating the stable furfuryl cation at m/z = 81. Other fragments corresponding to the loss of the butyl group or parts of the alkyl chain would also be expected.[10][11]

Chemical Reactivity and Applications

Reactivity of the Furan Ring

The chemical behavior of this compound is dominated by the furan moiety. Due to the electron-donating effect of the ring oxygen, furan is a π-excessive heterocycle and is significantly more reactive towards electrophiles than benzene.[8][12]

-

Electrophilic Aromatic Substitution (EAS): Furan undergoes EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation.[13] Substitution occurs preferentially at the C5 position, which is activated by the ring oxygen and the C2-substituent. Reactions must often be conducted under mild conditions to prevent polymerization or ring-opening, which can be catalyzed by strong acids.[14]

-

Diels-Alder Reactions: The reduced aromatic character of furan allows it to act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles.[15][16] This reactivity is a powerful tool for constructing complex oxabicyclic systems.

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several potential roles in drug discovery and development:

-

Scaffold/Building Block: It can serve as a synthetic intermediate for the elaboration of more complex molecules. The furan ring can be a precursor to other functionalities or incorporated into a larger molecular framework.

-

Bioisosteric Replacement: The furan ether moiety can be used as a bioisostere for other groups, such as phenyl ethers or esters, to modulate a compound's pharmacokinetic properties (e.g., solubility, metabolic stability, and cell permeability).

-

Lead Compound Derivative: Given the broad biological activities of furan derivatives, this compound could serve as a starting point for lead optimization campaigns, where modifications to the butyl chain or the furan ring could be explored to enhance potency and selectivity against a biological target.

Conclusion

This compound is a valuable furan derivative with a well-defined structure and predictable chemical properties. Its synthesis is readily achievable through standard organic methodologies like the Williamson ether synthesis. The reactivity of its furan core opens avenues for diverse chemical transformations, making it a useful building block for more complex molecular architectures. For researchers in drug development, this compound represents a potential scaffold or intermediate, leveraging the proven pharmacological importance of the furan nucleus to explore new therapeutic agents. This guide provides the foundational knowledge required for the confident handling, synthesis, and application of this compound in a research setting.

References

-

Furan - Wikipedia. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

The Williamson ether synthesis. [Link]

-

Padwa, A., et al. Intramolecular Diels−Alder Reaction of Furans with Allenyl Ethers Followed by Sulfur and Silicon Atom-Containing Group Rearrangement. The Journal of Organic Chemistry. [Link]

-

Reactivity of Furan Pyrrole Thiophene An. Scribd. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

-

This compound | C9H14O2. PubChem. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

2-Butylfuran | C8H12O. PubChem. [Link]

- Catalyst system for furan resins.

-

Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses. [Link]

-

2-n-Butyl furan. NIST WebBook. [Link]

-

This compound - High purity. Georganics. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain. [Link]

-

Pharmacological activity of furan derivatives. Atypon. [Link]

-

1H NMR Spectrum (1D, 800 MHz, H2O, predicted). NP-MRD. [Link]

-

13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). ResearchGate. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

-

Abertay AGEs Database. [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC - NIH. [Link]

- Light-sensitive mixed esters of polyvinyl alcohol.

-

FURAN MONOMER HAVING BIFUNCTIONAL HYDROXYMETHYL GROUP AND PREPARATION METHOD THEREFOR. European Patent Office. [Link]

-

A Review on Biological and Medicinal Significance of Furan. Al-Qadisiyah Journal of Medical and Applied Sciences. [Link]

- Synthetic method of butyl glycidyl ether.

-

A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

- Furan resin, method for producing same, thermosetting furan resin composition, cured product, and furan resin composite.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. researchgate.net [researchgate.net]

- 4. This compound - High purity | EN [georganics.sk]

- 5. This compound | C9H14O2 | CID 42041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-n-Butyl furan [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scribd.com [scribd.com]

- 14. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 15. Furan - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Butoxymethyl)furan: Nomenclature, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(butoxymethyl)furan, a furan derivative with potential applications in various scientific fields. It covers the compound's nomenclature, detailed synthetic protocols, chemical properties, and its relevance within the broader context of medicinal chemistry and drug development.

Nomenclature and Chemical Identity

The compound with the chemical structure of a furan ring substituted at the 2-position with a butoxymethyl group is formally named This compound according to IUPAC nomenclature.[1] This name clearly defines the connectivity of the atoms: a butyl group attached to an oxygen atom, which is in turn attached to a methyl group that is bonded to the second carbon of the furan ring.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| Synonym | Butyl furfuryl ether | [2] |

| Synonym | Furan, 2-(butoxymethyl)- | [1] |

| CAS Number | 56920-82-2 | [1][2] |

| Molecular Formula | C₉H₁₄O₂ | [1][3] |

| Molecular Weight | 154.21 g/mol | [2][3] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for ether formation. The two most relevant and practical routes are the acid-catalyzed etherification of furfuryl alcohol and the Williamson ether synthesis.

Acid-Catalyzed Etherification of Furfuryl Alcohol

A prevalent and efficient method for the synthesis of furfuryl ethers is the acid-catalyzed reaction of furfuryl alcohol with the corresponding alcohol.[4][5] In the case of this compound, this involves the reaction of furfuryl alcohol with n-butanol in the presence of a solid acid catalyst. This method is often favored for its operational simplicity and the use of readily available starting materials.

Experimental Protocol: Acid-Catalyzed Etherification

This protocol is a representative procedure based on the synthesis of similar furfuryl ethers.[4][6] Optimization may be required to achieve the highest yields for this compound.

-

Catalyst Preparation: If using a solid acid catalyst like a zeolite (e.g., HZSM-5), ensure it is activated by heating under vacuum to remove adsorbed water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated solid acid catalyst.

-

Reagent Addition: Add a significant molar excess of anhydrous n-butanol to the flask, followed by the dropwise addition of furfuryl alcohol.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 100-110°C and stirred vigorously.[7] The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration. The filtrate is then washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the excess n-butanol is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[8][9][10] For the synthesis of this compound, this would involve the reaction of sodium furfuryloxide with a butyl halide (e.g., 1-bromobutane).

Experimental Protocol: Williamson Ether Synthesis

This generalized protocol is based on the principles of the Williamson ether synthesis.[8][10][11]

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of furfuryl alcohol in a suitable anhydrous solvent (e.g., THF or DMF) is prepared. To this solution, a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. The reaction is allowed to stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium furfuryloxide.

-

Nucleophilic Substitution: A primary butyl halide, such as 1-bromobutane, is then added dropwise to the alkoxide solution at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is carefully quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the furan ring, which is an electron-rich aromatic system. The butoxymethyl substituent at the 2-position influences the regioselectivity of its reactions.

-

Electrophilic Aromatic Substitution: The furan ring is highly susceptible to electrophilic attack, with a reactivity significantly greater than that of benzene. The oxygen atom donates electron density to the ring, activating it towards electrophiles. Substitution typically occurs at the C5 position, as the butoxymethyl group at C2 directs incoming electrophiles to the vacant alpha-position.

-

Diels-Alder Reaction: The furan ring can also act as a diene in Diels-Alder reactions with electron-deficient dienophiles. The presence of the electron-donating butoxymethyl group can enhance the reactivity of the furan ring in these cycloaddition reactions.

-

Ring Opening: Under strongly acidic conditions, the furan ring is susceptible to protonation and subsequent ring-opening, which can lead to the formation of 1,4-dicarbonyl compounds.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the furan ring protons (at C3, C4, and C5), the methylene protons of the butoxymethyl group, and the protons of the butyl chain. |

| ¹³C NMR | Resonances for the four distinct carbons of the furan ring, the methylene carbon of the butoxymethyl group, and the carbons of the butyl chain. |

| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkage, as well as absorptions associated with the furan ring (C-H and C=C stretching). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 154.21 g/mol , along with characteristic fragmentation patterns of furfuryl ethers. |

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the furan scaffold is a prominent feature in a wide array of biologically active molecules and pharmaceuticals.[12][13][14] Furan derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[12][14]

The butoxymethyl group in this compound can modulate the lipophilicity and pharmacokinetic properties of a potential drug candidate. Therefore, this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Its potential as a biofuel or fuel additive has also been explored in the context of furfuryl ethers.[4][15]

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with appropriate care in a well-ventilated laboratory environment. It is likely to be a combustible liquid and may cause skin and eye irritation. Inhalation of vapors and ingestion should be avoided. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

-

Etherification of furfuryl alcohol to butyl levulinate, an oxygenate of second generation. (n.d.). Retrieved from [Link]

-

Enhanced Heterogeneous Catalytic Conversion of Furfuryl Alcohol into Butyl Levulinate. (2014). qualitas1998.net. Retrieved from [Link]

-

Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. (2021).

- Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis of Furfuryl Ether Biofuels. (2018). ACS Sustainable Chemistry & Engineering, 6(4), 5149-5157.

-

Effect of n-butanol volume on the alcoholysis of FA. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. (2020). RSC Advances, 10(52), 31215-31221.

-

This compound. (n.d.). Georganics. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (2021, August 15). Chemistry Steps. Retrieved from [Link]

-

Isobutyl furfuryl ether. (n.d.). PubChem. Retrieved from [Link]

-

Etherification of furfuryl alcohol to ethyl furfuryl ether. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]

-

Application of furan derivative in medicinal field. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and biological evaluations of 2-(4-. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. (n.d.). ORCA - Cardiff University. Retrieved from [Link]

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). Molbank, 2022(2), M1365.

-

Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0239373). (n.d.). NP-MRD. Retrieved from [Link]

- A Review on Biological and Medicinal Significance of Furan. (2023). Al-Qalam Journal of Medical and Applied Sciences, 6(1), 125-134.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C9H14O2 | CID 42041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 56920-82-2, Furfuryl butyl ether, this compound - chemBlink [chemblink.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Etherification of furfuryl alcohol to butyl levulinate, an oxygenate of second generation [diposit.ub.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 15. researchgate.net [researchgate.net]

The Emergence of a Bio-Derived Building Block: A Technical Guide to 2-(Butoxymethyl)furan

An In-depth Exploration of its Synthesis and Historical Context for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-(Butoxymethyl)furan, a notable member of the furan derivatives class, is an organic compound with the chemical formula C₉H₁₄O₂. Characterized by a furan ring substituted with a butoxymethyl group, this ether has garnered attention in various research applications, particularly in the context of biorenewable chemicals and biofuel additives. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed exploration of its synthetic methodologies, from classical approaches to modern catalytic systems.

Historical Context and Discovery

While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in historical chemical literature, its existence and synthesis are intrinsically linked to the broader development of furan chemistry and well-established organic reactions. The compound, identified by the CAS number 56920-82-2, likely emerged from systematic studies of etherification reactions involving furfuryl alcohol, a key bio-derived platform chemical. The two primary classical methods for ether synthesis, the Williamson ether synthesis (developed in the 1850s) and acid-catalyzed etherification, represent the most probable routes for its earliest preparations.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several key pathways, each with its own mechanistic underpinnings and practical considerations. The choice of method often depends on factors such as starting material availability, desired yield, and environmental considerations.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis, a cornerstone of organic chemistry, provides a logical and historically significant route to this compound. This Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, two main variations are possible:

-

Route A: Reaction of sodium butoxide with 2-(chloromethyl)furan.

-

Route B: Reaction of the sodium salt of furfuryl alcohol (sodium furfuryloxide) with a butyl halide (e.g., 1-bromobutane).

Mechanism of Williamson Ether Synthesis:

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound (Illustrative)

-

Preparation of Sodium Furfuryloxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add furfuryl alcohol (1.0 eq) to a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. The reaction will generate hydrogen gas, so adequate ventilation is crucial.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Etherification: Add 1-bromobutane (1.05 eq) dropwise to the solution of sodium furfuryloxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Acid-Catalyzed Etherification of Furfuryl Alcohol

A more direct and atom-economical approach is the acid-catalyzed etherification of furfuryl alcohol with butanol. This method is particularly relevant in the context of biorefineries where both furfuryl alcohol and butanol can be derived from biomass. The reaction involves the protonation of the hydroxyl group of furfuryl alcohol, followed by the nucleophilic attack of butanol.

Mechanism of Acid-Catalyzed Etherification:

Figure 2: Acid-Catalyzed Etherification of Furfuryl Alcohol.

Experimental Protocol: Acid-Catalyzed Etherification (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine furfuryl alcohol (1.0 eq), an excess of n-butanol (e.g., 5.0 eq, which also serves as the solvent), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with butanol and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected or by GC analysis of the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Purification: Remove the excess butanol under reduced pressure. The residue can be purified by vacuum distillation to yield this compound.

Modern Catalytic Approaches

Recent research, driven by the interest in sustainable chemistry and biofuels, has focused on developing more efficient and environmentally friendly methods for the synthesis of furfuryl ethers. One notable advancement is the use of solid acid catalysts, such as zeolites (e.g., ZSM-5), which offer advantages in terms of catalyst recyclability and reduced waste generation.

A particularly innovative method involves the etherification of furfuryl alcohol in the presence of an orthoester, such as trimethyl orthoformate (TMOF), and a ZSM-5 catalyst. This approach allows the reaction to proceed at significantly lower temperatures, which improves selectivity by minimizing the formation of byproducts from competing polymerization reactions.

Physicochemical Properties and Applications

This compound is a colorless liquid with a characteristic ether-like odor. Its properties make it a subject of interest in several areas:

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 56920-82-2 |

Table 1: Physicochemical Properties of this compound.

The primary application of this compound appears to be in the realm of chemical research as a building block or intermediate. Furthermore, its synthesis from biomass-derived furfuryl alcohol positions it as a potential "green" solvent or biofuel additive. Furfuryl ethers, in general, are being investigated as promising components for gasoline and diesel to enhance their properties and reduce emissions. The butoxy group in this compound could potentially improve cetane number and lubricity in diesel blends.

Conclusion

The discovery and history of this compound are deeply rooted in the fundamental principles of organic synthesis. While its initial preparation was likely a result of applying classical etherification methods to the readily available furfuryl alcohol, modern research has refined its synthesis, emphasizing efficiency and sustainability. As the chemical industry continues to shift towards renewable feedstocks, the importance of furan derivatives like this compound is poised to grow, opening new avenues for its application in materials science, specialty chemicals, and the development of next-generation biofuels.

References

- Governments have established ambitious targets to replace an important fraction of fossil fuels with renewable sources within next 20 years. The EU directives of the Quality & Composition of the fuels expect that the oxygen content of automobile fuels has to be at least 15% at 2020. Consequently, the reformulation of gasoline and diesel oil is needed. Recently, alkyl levulinates, which are bio-based chemicals, have been proposed as gasoline and diesel additives. Butyl levulinate (BL)

Topic: 2-(Butoxymethyl)furan: A Technical Guide on its Occurrence, Formation, and Analysis in Thermally Processed Foods

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond a simple cataloging of natural sources. The evidence strongly indicates that 2-(Butoxymethyl)furan is not a classic natural product biosynthesized by an organism. Instead, it is a neoformed compound, originating from chemical reactions between naturally present precursors in food during thermal processing. This guide, therefore, provides a comprehensive technical overview of its probable formation, likely sources, and the analytical methodologies required for its detection and isolation.